N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1351600-08-2
VCID: VC6641337
InChI: InChI=1S/C18H14F6N2O4/c19-17(20,21)11-3-1-10(2-4-11)14(27)9-25-15(28)16(29)26-12-5-7-13(8-6-12)30-18(22,23)24/h1-8,14,27H,9H2,(H,25,28)(H,26,29)
SMILES: C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F
Molecular Formula: C18H14F6N2O4
Molecular Weight: 436.31

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

CAS No.: 1351600-08-2

Cat. No.: VC6641337

Molecular Formula: C18H14F6N2O4

Molecular Weight: 436.31

* For research use only. Not for human or veterinary use.

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide - 1351600-08-2

Specification

CAS No. 1351600-08-2
Molecular Formula C18H14F6N2O4
Molecular Weight 436.31
IUPAC Name N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Standard InChI InChI=1S/C18H14F6N2O4/c19-17(20,21)11-3-1-10(2-4-11)14(27)9-25-15(28)16(29)26-12-5-7-13(8-6-12)30-18(22,23)24/h1-8,14,27H,9H2,(H,25,28)(H,26,29)
Standard InChI Key ZUDHOFATJIXNOW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F

Introduction

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound characterized by its unique structure, featuring trifluoromethyl and trifluoromethoxy functional groups. These fluorinated substituents impart distinct physicochemical properties, making the compound a subject of interest in medicinal chemistry and materials science. This article explores its structure, synthesis, properties, and potential applications.

Structural Characteristics

Molecular Formula: C17H12F6N2O4
Molecular Weight: Approximately 450.28 g/mol

The compound contains:

  • A hydroxy group attached to a phenyl ring with a trifluoromethyl substituent.

  • An oxalamide backbone linking two phenyl groups, one of which carries a trifluoromethoxy group.

PropertyDetails
Functional GroupsHydroxy (-OH), Trifluoromethyl (-CF3), Trifluoromethoxy (-OCF3), Amide (-CONH-)
Bonding CharacteristicsStrong hydrogen bonding potential due to the hydroxy and amide groups
Fluorine ContentHigh fluorine density enhances lipophilicity and metabolic stability

Synthesis

The synthesis of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:

  • Preparation of Precursors:

    • The trifluoromethyl and trifluoromethoxy-substituted phenyl compounds are synthesized through electrophilic substitution reactions.

  • Oxalamide Formation:

    • Oxalyl chloride reacts with the amine derivatives of the substituted phenyl compounds to form the oxalamide linkage.

  • Final Assembly:

    • The hydroxy group is introduced via selective hydroxylation of the ethyl group attached to the phenyl ring.

This multi-step process requires precise control over reaction conditions to ensure high yield and purity.

Medicinal Chemistry

Fluorinated compounds like this one are often explored for their biological activity due to their enhanced metabolic stability and ability to interact with biological targets.

  • Drug Design: The compound's oxalamide backbone can act as a scaffold for designing enzyme inhibitors or receptor modulators.

  • Pharmacokinetics: The high fluorine content improves bioavailability and reduces metabolic degradation.

Material Science

The compound's unique electronic properties could make it suitable for applications in:

  • Organic Electronics: As a component in semiconductors or light-emitting diodes.

  • Surface Coatings: Due to its hydrophobicity imparted by fluorinated groups.

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